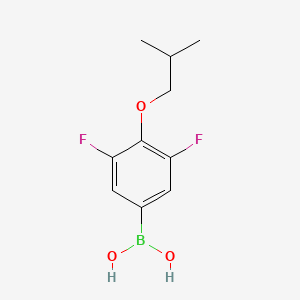

3,5-Difluoro-4-isobutoxyphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

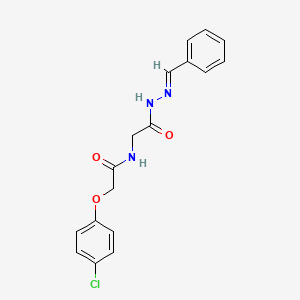

3,5-Difluoro-4-isobutoxyphenylboronic acid is a boronic acid derivative characterized by the presence of fluorine atoms and an isobutoxy group attached to a phenyl ring. While the specific compound is not directly studied in the provided papers, related compounds with fluorine substituents and boronic acid functionalities have been investigated for their chemical properties and potential applications in catalysis and material science.

Synthesis Analysis

The synthesis of boronic acid derivatives typically involves the coupling of organohalides with boronic acids or their esters. For instance, 3,5-bis(perfluorodecyl)phenylboronic acid was synthesized through the direct coupling of perfluorodecyl iodide with 1,3-diiodobenzene, showcasing a method that could potentially be adapted for the synthesis of 3,5-difluoro-4-isobutoxyphenylboronic acid . The synthesis of such compounds is crucial for their application in catalysis, as seen with 3,5-bis(pentafluorosulfanyl)phenylboronic acid, which was used as an organocatalyst .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is often characterized by spectroscopic techniques such as NMR, FT-IR, and UV-Vis. For example, 3,5-difluorophenylboronic acid was extensively studied using these techniques, and its structure was optimized using DFT calculations . The presence of fluorine atoms influences the acidity and reactivity of the boronic acid, as seen in the studies of trifluoromethylphenylboronic acids .

Chemical Reactions Analysis

Boronic acids are known for their role in catalysis, particularly in the formation of C-N bonds through amidation reactions. The ortho-substituent on phenylboronic acids, similar to the difluoro substitution in 3,5-difluoro-4-isobutoxyphenylboronic acid, has been shown to play a key role in preventing the coordination of amines, thus accelerating the amidation process . Additionally, the electron-withdrawing effect of fluorine substituents can enhance the catalytic activity of boronic acids, as demonstrated by the use of perfluorodecyl and pentafluorosulfanyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. The introduction of fluorine atoms can affect the acidity and stability of the boronic acid. For example, the acidity of (trifluoromethoxy)phenylboronic acids varied depending on the position of the substituent, with the ortho isomer being the least acidic . Similarly, the introduction of the CF3 group in trifluoromethylphenylboronic acids increased the acidity for meta and para isomers but reduced it for the ortho isomer due to steric hindrance . These properties are important for the application of boronic acids in catalysis and material science.

Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

3,5-Difluoro-4-isobutoxyphenylboronic acid and related compounds have been studied for their catalytic properties in organic synthesis. For example, 3,5-bis(perfluorodecyl)phenylboronic acid, a structurally related compound, has demonstrated effectiveness as a "green" catalyst for direct amide condensation reactions. This is attributed to the strong electron-withdrawing effect and immobility in the fluorous recyclable phase of the perfluorodecyl group (Ishihara, Kondo, & Yamamoto, 2001).

Organic Chemistry and Catalysis Design

In another study, 3,5-bis(pentafluorosulfanyl)phenylboronic acid was introduced as an efficient organocatalyst for Conia-ene carbocyclization of 1,3-dicarbonyl compounds with terminal alkynes. This demonstrates the potential of fluorinated phenylboronic acids in catalysis design, offering alternatives to traditional catalysts like 3-nitro phenylboronic acid (Yang, Lu, Tokunaga, & Shibata, 2012).

Fluorescent pH Probes

Boronic acid derivatives, including 3,5-difluoro variants, have been explored for their application in creating fluorescent pH probes. For instance, BODIPY dyes with phenolic or naphtholic subunits on position 8 and substituents with different electron driving forces on positions 3 and 5, including difluoro substitutions, show potential as fluorescent pH probes excitable with visible light. These dyes exhibit significant fluorescent enhancement in acidic solutions and can be used for pH measurement (Baruah et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

[3,5-difluoro-4-(2-methylpropoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF2O3/c1-6(2)5-16-10-8(12)3-7(11(14)15)4-9(10)13/h3-4,6,14-15H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGNDMLESCLXOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)OCC(C)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-isobutoxyphenylboronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3005772.png)

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoroquinazoline](/img/structure/B3005773.png)

![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride](/img/structure/B3005779.png)

![Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B3005782.png)

![5-methyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3005783.png)

![4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3005785.png)

![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclopropanecarboxamide;hydrochloride](/img/structure/B3005786.png)

![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-1,3,4-oxadiazole](/img/structure/B3005792.png)

![ethyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B3005794.png)